molecular formula C7H7N3O B160276 5-Amino-1,3-dihydro-2H-benzimidazol-2-one CAS No. 95-23-8

5-Amino-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B160276
CAS RN: 95-23-8
M. Wt: 149.15 g/mol
InChI Key: BCXSVFBDMPSKPT-UHFFFAOYSA-N
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Description

5-Amino-1,3-dihydro-2H-benzimidazol-2-one, also known as 5-aminobenzimidazolone, is a chemical compound with the formula C7H7N3O . It is an important reagent in the discovery of potent and selective non-nucleotide small molecule inhibitors of CD73 .


Molecular Structure Analysis

The molecular structure of 5-Amino-1,3-dihydro-2H-benzimidazol-2-one can be represented by the InChI string: InChI=1S/C7H7N3O/c8-4-1-2-5-6 (3-4)10-7 (11)9-5/h1-3H,8H2, (H2,9,10,11) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 149.15 . It has a predicted density of 1.363±0.06 g/cm3, a melting point of >300 °C, a predicted boiling point of 201.4±19.0 °C, a flash point of 75.6°C, and a vapor pressure of 0.001Pa at 20℃ .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 5-Amino-1,3-dihydro-2H-benzimidazol-2-one, have demonstrated significant antimicrobial properties. A study by Isik et al. (2020) synthesized various benzimidazole derivatives and tested them against a range of microorganisms, including Escherichia coli, Pseudomonas aureginosa, and Candida albicans. One of the compounds showed potential as an alternative antimicrobial drug against C. albicans infections, which are critical in the context of weakened human immune systems (Isik, Astley, Yuksekdanaci, & Yaşa, 2020).

Anticancer Activity

In the field of cancer research, benzimidazole derivatives have shown promising results. Sontakke et al. (2015) synthesized 2-anthryl benzimidazole derivatives and evaluated their anticancer activity against MCF-7 and HL-60 cell lines, with findings indicating significant activity in the micromolar range. This highlights the potential of benzimidazole derivatives in developing new cancer treatments (Sontakke et al., 2015).

DNA Interaction

Benzimidazole derivatives have also been studied for their interactions with DNA. The research by Sontakke et al. (2015) found that these derivatives demonstrate non-intercalative binding modes with DNA, an insight valuable for understanding their mechanism of action in biological systems (Sontakke et al., 2015).

Synthesis of Novel Derivatives

The synthesis of novel benzimidazole derivatives is an active area of research. Studies like that by Smolyar et al. (2011) have explored the formation of new derivatives, contributing to a better understanding of their potential applications and properties (Smolyar et al., 2011).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed and causes serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

5-amino-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXSVFBDMPSKPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059119
Record name 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
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URL https://comptox.epa.gov/dashboard/DTXSID5059119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1,3-dihydro-2H-benzimidazol-2-one

CAS RN

95-23-8
Record name 5-Amino-2-benzimidazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-hydroxybenzimidazole
Source ChemIDplus
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Record name 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
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Record name 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3-dihydro-2H-benzimidazol-2-one
Source European Chemicals Agency (ECHA)
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Record name 5-AMINO-2-HYDROXYBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
S Morel, G Boyer, JP Galy - researchgate.net
The synthesis of new imidazo [4, 5-b] acridin-2, 11-dione 5 and imidazo [4, 5-a] acridin-2, 10-dione 6 derivatives is reported. Yields and structures of each isomer were determined by …
Number of citations: 0 www.researchgate.net
S Morel, G Boyer, JP Galy - Journal of heterocyclic chemistry, 1998 - Wiley Online Library
The synthesis of new 1,3‐dihydroimidazo[4,5‐a]acridin‐2‐one and 1,3‐dihydroimidazo[4,5‐b]acridin‐2‐one derivatives is reported. The yield and the structure of each isomer were …
Number of citations: 2 onlinelibrary.wiley.com
JM Khaled, NS Alharbi, RA Mothana, S Kadaikunnan… - Journal of Fungi, 2021 - mdpi.com
The edible fruiting bodies of desert truffles are seasonally collected and consumed in many regions of the world. Although they are very expensive, they are bought and sold as a result …
Number of citations: 9 www.mdpi.com
K Polat, S Dincer, M Ucar - Bulletin of electrochemistry, 2003 - researchgate.net
The structure and molecular size of benzimidazole is very similar to that of nucleobase purine and many benzimidazole derivatives have been prepared to mimic purine nucleosides …
Number of citations: 3 www.researchgate.net
S Chabert-Morel - 1994 - theses.fr
La condensation de 5-amino et de 6-aminobenzothiazoles substitues, de 5-amino-1, 3-dihydro-2h-benzimidazol-2-one, de 5-amino-1, 3-benzodioxane et de 5-aminoindane avec de l'…
Number of citations: 0 www.theses.fr

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